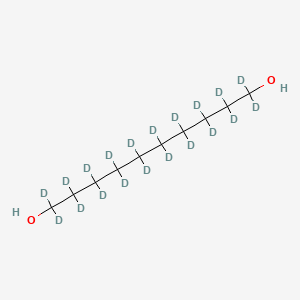

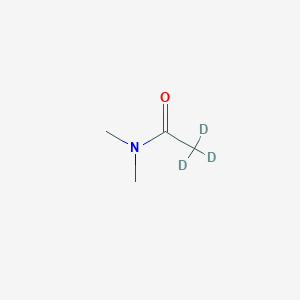

N,N-Dimethylacetamide-2,2,2-D3

Overview

Description

Molecular Structure Analysis

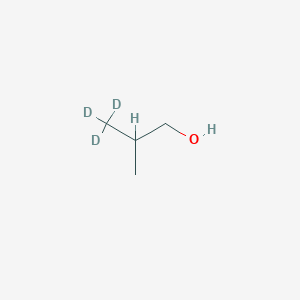

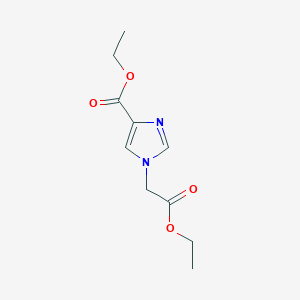

The molecular structure of N,N-Dimethylacetamide includes a carbonyl group (C=O) and two methylamine groups (N(CH3)2) . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

N,N-Dimethylacetamide appears as a clear colorless liquid with a faint odor similar to ammonia . It has about the same density as water and a flash point of 145 °F . Its molecular weight is 87.1204 .Scientific Research Applications

Impact on Spermatogenesis and Fertility : N, N-Dimethylacetamide has been found to impair spermatogenesis and cause infertility in male rats, suggesting its potential cytotoxic effects on reproductive health (Khera et al., 2020).

Anti-Osteoporotic Properties : It has been reported that N,N-Dimethylacetamide acts as a bromodomain ligand, inhibiting osteoclastogenesis and inflammation, and enhancing bone regeneration, indicating its potential as an anti-osteoporotic agent (Ghayor et al., 2017).

Application in Bone Regeneration : In guided bone regeneration procedures, N,N-Dimethylacetamide combined with biodegradable poly-lactide-co-glycolide (PLGA) membranes showed enhanced bone regeneration in vivo (Siegenthaler et al., 2020).

Use in Organic Synthesis : N,N-Dimethylacetamide is utilized as a reagent in the synthesis of various compounds, demonstrating its versatility in chemical applications (Le Bras & Muzart, 2018).

Embryotoxic and Teratogenic Effects : Studies have shown specific embryotoxic and teratogenic effects of N,N-Dimethylacetamide and its metabolite, indicating potential risks in fertile women (Menegola et al., 1999).

Biomarker for Occupational Exposure : S-(acetamidomethyl)mercapturic acid (AMMA) has been identified as a biomarker for occupational exposure to N,N-Dimethylacetamide, aiding in monitoring and managing workplace safety (Princivalle et al., 2010).

Mechanism of Hepatic Injury : Research has explored the mechanism of hepatic cell injury induced by N,N-Dimethylacetamide, providing insights into its pathogenic mechanism and potential preventive strategies (Liu et al., 2016).

Cryopreservation of Ovine Semen : Studies have investigated the use of N,N-Dimethylacetamide in cryopreservation of ovine semen, suggesting its effectiveness in preserving sperm quality (Menezes et al., 2021).

Mechanism of Action

N,N-Dimethylacetamide has been found to attenuate endotoxin-induced inflammatory responses in vivo . It significantly suppresses the production of inflammatory mediators, such as reactive oxygen species (ROS), nitric oxide (NO), and various cytokines and chemokines, as well as amyloid-β (Aβ), in cultured microglia and organotypic hippocampal slices induced by lipopolysaccharide (LPS) . The mechanism of DMA’s effect on neuroinflammation is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway .

Safety and Hazards

properties

IUPAC Name |

2,2,2-trideuterio-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHOOIRPVKKKFG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylacetamide-2,2,2-D3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1433840.png)

![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1433841.png)

![Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1433850.png)

![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine](/img/structure/B1433860.png)